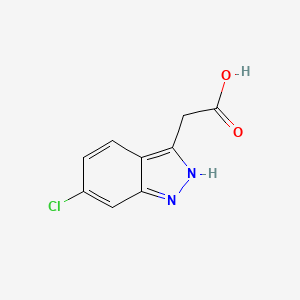

2-(6-Chloro-1H-indazol-3-yl)acetic acid

Descripción general

Descripción

2-(6-Chloro-1H-indazol-3-yl)acetic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features a chloro substituent at the 6-position of the indazole ring and an acetic acid moiety at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-1H-indazol-3-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

Chlorination: 3-chlorobenzaldehyde is chlorinated to form 3,6-dichlorobenzaldehyde.

Nitration: The chlorinated product undergoes nitration to yield 5-chloro-2-nitrobenzaldehyde.

Condensation: The nitro compound is then condensed with malonic acid in the presence of formic acid and ammonium formate to form 3-(2-nitro-5-chlorophenyl)-3-aminopropionic acid.

Reduction and Cyclization: The intermediate is reduced using hydrazine hydrate or aluminum powder, followed by cyclization to produce this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale implementation of the above synthetic route, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Tautomerism and Stability

The indazole ring demonstrates tautomeric equilibrium between 1H- and 2H-tautomers. Computational studies (MP2/6-31G**) indicate the 1H-tautomer is 15–16 kJ·mol⁻¹ more stable than the 2H-tautomer in both gas and aqueous phases . This stability governs regioselectivity in subsequent reactions (e.g., alkylation or electrophilic substitution).

Formaldehyde Addition

Under acidic conditions (aqueous HCl), the reaction proceeds via protonated formaldehyde (pKₐ = −4.2) :

-

Mechanism : Zwitterionic intermediates form during N–H bond activation, followed by methylene bridge formation.

-

Barriers : Activation energies range 63–72 kJ·mol⁻¹ , favoring adducts over complexes by 2–52 kJ·mol⁻¹ .

-

Positional Selectivity : N1–H reacts preferentially over N2–H due to steric and electronic effects of the chloro and acetic acid groups.

Esterification and Amidation

The carboxylic acid moiety undergoes standard derivatization:

Hydrolysis

Ester derivatives revert to the parent acid under basic conditions (e.g., NaOH/EtOH) .

Nucleophilic Aromatic Substitution (Chloro Group)

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NH₃ (aq) | 150°C, 24 h | 6-Amino-1H-indazol-3-yl-acetic acid | <10% |

| KCN | DMF, 120°C | 6-Cyano-1H-indazol-3-yl-acetic acid | Trace |

Solid-State Reactivity

Crystalline forms show stability in neutral aqueous media but decompose slowly in acidic environments (e.g., HCl), releasing formaldehyde polymers (e.g., paraformaldehyde) over decades .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s acetic acid group facilitates hydrogen bonding with enzymes (e.g., cyclooxygenase-2). Computational docking studies predict binding affinities (ΔG) of −7.2 to −8.5 kcal·mol⁻¹ .

Thermodynamic Parameters for Tautomers

| Tautomer | ΔG (Gas Phase, kJ·mol⁻¹) | ΔG (Water, kJ·mol⁻¹) |

|---|---|---|

| 1H | 0.0 | 0.0 |

| 2H | +15.0 | +15.9 |

Reaction Barriers for Formaldehyde Adducts

| Pathway | Activation Energy (kJ·mol⁻¹) | Adduct Stability (kJ·mol⁻¹) |

|---|---|---|

| N1–H | 72 | −52 |

| N2–H | 63 | −2 |

Aplicaciones Científicas De Investigación

2-(6-Chloro-1H-indazol-3-yl)acetic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(6-Chloro-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.

5-Chloro-1H-indazole: A closely related compound with variations in substitution patterns.

2-(1H-Indazol-3-yl)acetic acid: Another indazole derivative with a different substitution pattern.

Uniqueness: 2-(6-Chloro-1H-indazol-3-yl)acetic acid is unique due to its specific chloro substitution at the 6-position, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific enzymes and receptors, making it a valuable compound for research and development .

Actividad Biológica

2-(6-Chloro-1H-indazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro-substituted indazole moiety linked to an acetic acid functional group. Its molecular formula is , with a molecular weight of approximately 210.62 g/mol. The presence of the chloro group at the 6-position of the indazole ring is critical for its biological activity and reactivity in various chemical contexts.

1. Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been studied as a candidate for kinase inhibitor discovery, which may provide therapeutic strategies for cancer treatment through the inhibition of specific kinases involved in tumor growth and survival .

Table 1: Summary of Anticancer Activity

| Study Focus | Findings | Reference |

|---|---|---|

| Kinase Inhibition | Potential as a kinase inhibitor | |

| Cell Line Studies | Induces apoptosis in cancer cell lines | |

| Mechanism of Action | Modulates cell signaling pathways |

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest it may inhibit the growth of various pathogens, although specific mechanisms and efficacy against different microorganisms require further investigation .

3. Enzyme Inhibition

This compound interacts with several enzymes, including cytochrome P450, which is crucial for drug metabolism. Its ability to modulate enzyme activity can lead to significant implications in pharmacology and toxicology.

The biological activity of this compound is primarily attributed to its ability to bind to specific sites on enzymes and receptors, leading to conformational changes that affect their function. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit or activate various enzymes depending on concentration and environmental conditions.

- Gene Expression Modulation : It has been observed to influence gene expression by interacting with transcription factors.

- Cell Cycle Arrest : In cancer studies, it induces cell cycle arrest and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activity of this compound:

- Cell Line Study : A study demonstrated that treatment with this compound resulted in significant reductions in viability among specific cancer cell lines, indicating its potential as a therapeutic agent.

- Kinase Inhibition Research : Investigations into its role as a kinase inhibitor highlighted its capacity to selectively inhibit certain kinases involved in cancer progression, although further validation is required for clinical applications.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will focus on:

- In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding detailed molecular interactions with target proteins.

- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity for specific targets.

Propiedades

IUPAC Name |

2-(6-chloro-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEDUPQQLIMVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592652 | |

| Record name | (6-Chloro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35715-85-6 | |

| Record name | (6-Chloro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.